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molecular formula C11H10OS B8579299 1-Propanone,1-benzo[b]thien-4-yl-

1-Propanone,1-benzo[b]thien-4-yl-

Cat. No. B8579299
M. Wt: 190.26 g/mol
InChI Key: IZVCGIDKDUMFKQ-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

A solution of benzo[b]thiophene-4-carbonitrile (24.2 g) in ether (200 ml) was added under nitrogen over 10 minutes to ethylmagnesium chloride (2M solution in ether; 250 ml), then the stirred mixture was heated under reflux for 1 hour, cooled to ambient temperature and poured into crushed ice (100 ml). The mixture was stirred for 30 minutes, then 5M hydrochloric acid (250 ml) was added. The acidic layer was separated, heated to 90° C. for 20 minutes, then allowed to cool to ambient temperature. The product was extracted into ether (500+250 ml), the combined extracts were washed with water (250 ml) and saturated aqueous sodium chloride solution (150 ml), then they were dried (MgSO4) and the solvent was removed in vacuo to give 1-(benzo[b]thiophen-4-yl)propan-1-one (18.25 g) as a colourless oil which was used without further purification.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10]#N)=[CH:7][CH:8]=[CH:9][C:2]1=2.[CH2:12]([Mg]Cl)[CH3:13].Cl.CC[O:19]CC>>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:10](=[O:19])[CH2:12][CH3:13])=[CH:7][CH:8]=[CH:9][C:2]1=2

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
S1C2=C(C=C1)C(=CC=C2)C#N
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)[Mg]Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
The acidic layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether (500+250 ml)
WASH
Type
WASH
Details
the combined extracts were washed with water (250 ml) and saturated aqueous sodium chloride solution (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
they were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CC=C2)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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